An In-depth Technical Guide to 2-Pyrimidinemethanamine (CAS 75985-45-4)
An In-depth Technical Guide to 2-Pyrimidinemethanamine (CAS 75985-45-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrimidinemethanamine, with the CAS number 75985-45-4, is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals. The aminomethyl substituent at the 2-position provides a crucial handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of 2-Pyrimidinemethanamine, with a focus on its role as a potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.
Physicochemical and Safety Data
A summary of the key physicochemical and safety information for 2-Pyrimidinemethanamine is presented below. This data is essential for its proper handling, storage, and use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 75985-45-4 | [1] |
| Molecular Formula | C₅H₇N₃ | [2][3][4] |
| Molecular Weight | 109.13 g/mol | [2][3][4] |
| Appearance | White to pale yellow powder or oil | [2][5] |
| Solubility | Soluble in Chloroform (Sparingly) and Methanol (Slightly) | [2] |
| Storage Temperature | 2-8°C, protect from light | [2] |
| pKa (Predicted) | 7.13 | [6] |
| XLogP (Predicted) | -0.065 | [6] |
Safety and Hazard Information
2-Pyrimidinemethanamine is classified as an irritant and requires careful handling to avoid exposure.[1][7]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P317, P362+P364 |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280, P305+P351+P338, P337+P317 |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312 |
For detailed precautionary statements, refer to the Safety Data Sheet (SDS).[7]
Synthesis and Purification
The primary synthetic route to 2-Pyrimidinemethanamine involves the reduction of 2-cyanopyrimidine. The following is a detailed experimental protocol based on established chemical literature for similar transformations.
Synthesis of 2-Pyrimidinemethanamine from 2-Cyanopyrimidine
This protocol describes the catalytic hydrogenation of 2-cyanopyrimidine to yield 2-Pyrimidinemethanamine.
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Caption: Synthetic workflow for 2-Pyrimidinemethanamine.
Experimental Protocol:
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Materials:
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2-Cyanopyrimidine (1.0 eq)
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10% Palladium on Carbon (Pd/C) (0.1 eq)
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Methanol (MeOH)
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Concentrated Hydrochloric Acid (HCl)
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Diethyl Ether
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Celite
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-
Procedure:
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To a solution of 2-cyanopyrimidine in methanol in a round-bottom flask, add 10% Pd/C.
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Carefully add concentrated HCl to the suspension.
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The flask is then fitted with a balloon filled with hydrogen gas.
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The reaction mixture is stirred vigorously at room temperature for approximately 3 hours.
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Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.
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The filtrate is concentrated under reduced pressure to yield the crude product.
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The crude product is triturated with diethyl ether to afford 2-Pyrimidinemethanamine as its hydrochloride salt.
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Purification
The crude product from the synthesis can be further purified by column chromatography.
Experimental Protocol:
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Stationary Phase: Neutral alumina
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Eluent System: A gradient of ethyl acetate in hexane (e.g., 1:1)
-
Procedure:
-
Prepare a column with neutral alumina slurried in hexane.
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and concentrate under reduced pressure to obtain purified 2-Pyrimidinemethanamine.
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Biological Activity: DPP-IV Inhibition
Recent research has highlighted the potential of pyrimidine derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[8] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.
The GLP-1 Signaling Pathway and DPP-IV
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood glucose levels by stimulating insulin secretion in a glucose-dependent manner.[9] However, the biological activity of GLP-1 is short-lived as it is rapidly inactivated by DPP-IV.[9] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control.
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Caption: DPP-IV's role in the GLP-1 signaling pathway.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
The following is a representative protocol for evaluating the DPP-IV inhibitory activity of 2-Pyrimidinemethanamine using a commercially available fluorescence-based assay kit.[10][11]
dot
Caption: Workflow for a DPP-IV inhibition assay.
Experimental Protocol:
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Materials:
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DPP-IV Inhibitor Screening Assay Kit (containing DPP-IV enzyme, assay buffer, and a fluorogenic substrate like Gly-Pro-AMC)
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2-Pyrimidinemethanamine (dissolved in a suitable solvent, e.g., DMSO)
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96-well black microplate
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Microplate reader capable of fluorescence measurement
-
-
Procedure:
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Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, buffer, and substrate. Prepare serial dilutions of 2-Pyrimidinemethanamine to determine the IC₅₀ value.
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Plate Setup:
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Background Wells: Add assay buffer and the solvent used for the inhibitor.
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100% Initial Activity Wells: Add assay buffer, DPP-IV enzyme, and the solvent.
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Inhibitor Wells: Add assay buffer, DPP-IV enzyme, and the desired concentration of 2-Pyrimidinemethanamine.
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-
Initiate Reaction: Add the diluted substrate solution to all wells to start the reaction.
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Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
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Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
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Data Analysis:
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Subtract the background fluorescence from all readings.
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Calculate the percent inhibition for each concentration of 2-Pyrimidinemethanamine using the formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity well)] x 100
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Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
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Conclusion
2-Pyrimidinemethanamine is a valuable building block for the synthesis of novel compounds with therapeutic potential. Its straightforward synthesis from 2-cyanopyrimidine and its potential as a DPP-IV inhibitor make it a compound of high interest for researchers in the field of diabetes and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of 2-Pyrimidinemethanamine-based derivatives as potential drug candidates. As with any research chemical, proper handling and safety precautions are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 9. promega.com [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
